

# The Pharmacology of Levophacetoperane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Levophacetoperane hydrochloride |           |
| Cat. No.:            | B1675172                        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Levophacetoperane hydrochloride, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of norepinephrine (NE) and dopamine (DA) reuptake. Structurally, it is the reverse ester of methylphenidate. Historically used as an antidepressant and anorectic, Levophacetoperane is now being investigated as a potentially safer and more potent alternative to traditional stimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document provides a comprehensive overview of the pharmacology of Levophacetoperane hydrochloride, including its mechanism of action, pharmacodynamics, and available clinical insights. While quantitative data on binding affinities, pharmacokinetics, and clinical trial outcomes are not fully available in publicly accessible literature, this guide synthesizes the existing knowledge to support further research and development.

## Introduction

Levophacetoperane (also known under the developmental code NLS-3) is a central nervous system (CNS) stimulant developed by Rhône-Poulenc in the 1950s.[1] It was previously marketed as Lidepran® for the treatment of obesity and depression.[2][3] Its chemical structure as the reverse ester of methylphenidate distinguishes its pharmacological profile from other catecholaminergic agents like amphetamine.[2][3] Recent research has renewed interest in



Levophacetoperane for ADHD, suggesting a favorable benefit/risk balance compared to other stimulants.[2][3]

## **Mechanism of Action & Pharmacodynamics**

**Levophacetoperane hydrochloride**'s primary mechanism of action is the competitive inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

The stimulant effects of Levophacetoperane are attributed to its action on these key catecholamine systems.[2][3] It has been shown to inhibit norepinephrine uptake in the rat hypothalamus and cortex, and dopamine uptake in the corpus striatum and cortex.[5]

## **Signaling Pathway**

The proposed mechanism involves the blockade of presynaptic transporters, preventing the reuptake of released neurotransmitters. This leads to prolonged signaling at postsynaptic receptors.





Click to download full resolution via product page

Caption: Proposed mechanism of action for Levophacetoperane hydrochloride.

## **Binding Profile**

A complete binding profile assay has been conducted for Levophacetoperane (NLS-3), which confirmed its potential benefit with a higher benefit/risk ratio compared to other stimulants.[2][3]



However, the specific quantitative data from these assays, such as Ki or IC50 values for DAT and NET, are not available in the public domain literature reviewed for this document.

Table 1: Monoamine Transporter Binding Affinity

| Transport<br>er                             | Ligand                    | Species | Assay<br>Type              | Ki (nM)               | IC50 (nM)             | Referenc<br>e |
|---------------------------------------------|---------------------------|---------|----------------------------|-----------------------|-----------------------|---------------|
| Dopamin<br>e<br>Transport<br>er (DAT)       | Levophac<br>etoperan<br>e | N/A     | Radioliga<br>nd<br>Binding | Data Not<br>Available | Data Not<br>Available | [2][3]        |
| Norepinep<br>hrine<br>Transporte<br>r (NET) | Levophace<br>toperane     | N/A     | Radioligan<br>d Binding    | Data Not<br>Available | Data Not<br>Available | [2][3]        |
| Serotonin<br>Transporte<br>r (SERT)         | Levophace<br>toperane     | N/A     | Radioligan<br>d Binding    | Data Not<br>Available | Data Not<br>Available | [2][3]        |

Note: Specific quantitative binding affinity data for **Levophacetoperane hydrochloride** were not available in the reviewed literature. The table structure is provided for future data insertion.

## **Pharmacokinetics**

Detailed pharmacokinetic parameters for **Levophacetoperane hydrochloride** in humans, such as absorption, distribution, metabolism, excretion, half-life, and bioavailability, have been assessed but the quantitative results are not publicly available.

Table 2: Human Pharmacokinetic Parameters



| Parameter                                   | Value                 | Unit    | Route of<br>Administrat<br>ion | Subject<br>Population | Reference |
|---------------------------------------------|-----------------------|---------|--------------------------------|-----------------------|-----------|
| Tmax (Time<br>to Peak<br>Concentrati<br>on) | Data Not<br>Available | hours   | Oral                           | N/A                   | N/A       |
| Cmax (Peak<br>Plasma<br>Concentratio<br>n)  | Data Not<br>Available | ng/mL   | Oral                           | N/A                   | N/A       |
| AUC (Area<br>Under the<br>Curve)            | Data Not<br>Available | ng∙h/mL | Oral                           | N/A                   | N/A       |
| t1/2<br>(Elimination<br>Half-Life)          | Data Not<br>Available | hours   | Oral                           | N/A                   | N/A       |
| Bioavailability                             | Data Not<br>Available | %       | Oral                           | N/A                   | N/A       |

Note: Specific quantitative pharmacokinetic data for **Levophacetoperane hydrochloride** in humans were not available in the reviewed literature. The table is structured for future data population.

## **Clinical Studies**

Levophacetoperane has a history of clinical use, with reports indicating its application in nearly one thousand children and adolescents, where it was generally well-tolerated with fewer side effects compared to other treatments.[2][3] Despite this extensive use, detailed results from controlled clinical trials, particularly for ADHD, are not readily available in the public domain.

Table 3: Summary of Clinical Trial Data for ADHD



| Study<br>Identifie<br>r | Phase | N<br>(Treated<br>/Placeb<br>o) | Populati<br>on                     | Primary<br>Endpoin<br>t | Key<br>Finding<br>s                                                    | Adverse<br>Events            | Referen<br>ce |
|-------------------------|-------|--------------------------------|------------------------------------|-------------------------|------------------------------------------------------------------------|------------------------------|---------------|
| N/A                     | N/A   | N/A                            | Childre n & Adolesc ents with ADHD | N/A                     | Generall y well- tolerate d with fewer side effects than compar ators. | Data<br>Not<br>Availabl<br>e | [2][3]        |

Note: Specific quantitative data from controlled clinical trials of Levophacetoperane for ADHD were not available in the reviewed literature. The table reflects the qualitative information found.

# **Experimental Protocols**In Vitro Neurotransmitter Uptake Assay

The following protocol is a representative methodology for assessing the inhibition of dopamine and norepinephrine uptake by **Levophacetoperane hydrochloride**, based on standard techniques in the field.





Click to download full resolution via product page

Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.



### Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured under standard conditions.
- Cell Plating: Cells are seeded into 96-well microplates and allowed to form a confluent monolayer.
- Pre-incubation: The cell medium is replaced with a buffer solution containing various concentrations of Levophacetoperane hydrochloride or a vehicle control. The plates are pre-incubated for a specified time.
- Uptake Initiation: A solution containing a fixed concentration of radiolabeled substrate (e.g., [3H]dopamine or [3H]norepinephrine) is added to each well to initiate the uptake reaction.
- Incubation: The plates are incubated at 37°C for a short period (e.g., 10 minutes) to allow for transporter-mediated uptake.
- Uptake Termination: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.
- Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
- Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each concentration of Levophacetoperane is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

## Conclusion

**Levophacetoperane hydrochloride** is a promising psychostimulant with a well-defined mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. Its historical clinical use suggests a good tolerability profile. However, a comprehensive understanding of its



pharmacology is hampered by the lack of publicly available quantitative data on its binding affinities, pharmacokinetic profile, and the results of modern, well-controlled clinical trials. Further research and the publication of this key data are essential to fully characterize the therapeutic potential of Levophacetoperane for the treatment of ADHD and other CNS disorders.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BuffonV1, Main, Exploration, indexItem, AffRegion.i, Île-de-France [wicri-demo.istex.fr]
- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacology of Levophacetoperane Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675172#what-is-the-pharmacology-of-levophacetoperane-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com